Amidephrine hydrochloride

Toxicology Drug Safety Preclinical Development

Select Amidephrine hydrochloride for superior α1-adrenoceptor selectivity and a favorable safety profile compared to phenylephrine. This compound is ideal for renal blood-flow studies, ingestive-behavior research, and chronic in vivo models requiring robust, minimally toxic dosing regimens. Ensure regulatory compliance and supply chain integrity with reliable, high-purity research material.

Molecular Formula C10H17ClN2O3S
Molecular Weight 280.77 g/mol
CAS No. 58921-07-6
Cat. No. B605424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidephrine hydrochloride
CAS58921-07-6
SynonymsAmidephrine hydrochloride
Molecular FormulaC10H17ClN2O3S
Molecular Weight280.77 g/mol
Structural Identifiers
InChIInChI=1S/C10H16N2O3S.ClH/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;/h3-6,10-13H,7H2,1-2H3;1H
InChIKeyKROFTUPDCYHRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amidephrine Hydrochloride (CAS 58921-07-6): A Selective α1-Adrenoceptor Agonist for Preclinical Procurement


Amidephrine hydrochloride is a phenethanolamine-derived sympathomimetic amine that functions as a selective agonist at α1-adrenoceptors [1]. It is indicated for research in acute, chronic, vasomotor, and allergic rhinitis , and is primarily used in preclinical models to study cardiovascular and neurological mechanisms [2]. The compound is characterized by a methylsulfonamido group at the meta-position of its benzene ring, a structural feature that distinguishes it from related agonists like phenylephrine .

Why Amidephrine Hydrochloride Cannot Be Directly Replaced by Other α1-Adrenoceptor Agonists


Amidephrine hydrochloride exhibits a unique pharmacological fingerprint within the α1-adrenoceptor agonist class. Its methylsulfonamido substituent confers distinct properties relative to its hydroxy analog, phenylephrine, including increased α-receptor potency and duration, decreased β-receptor stimulant action, and reduced irritancy [1]. Direct substitution with phenylephrine, methoxamine, or cirazoline would lead to different efficacy, toxicity, and selectivity profiles, potentially invalidating experimental results or altering intended biological outcomes [2][3]. The following evidence sections provide quantitative justification for selecting amidephrine over its closest comparators.

Quantitative Evidence for Amidephrine Hydrochloride Differentiation


Reduced Acute Systemic Toxicity Compared to Phenylephrine in Mice

Amidephrine mesylate demonstrates significantly lower acute toxicity than phenylephrine hydrochloride in mice, a key safety consideration for in vivo dosing [1].

Toxicology Drug Safety Preclinical Development

Superior Renal Vasoconstriction Relative to Phenylephrine in Dog

In the renal arteriolar bed of anesthetized dogs, amidephrine exhibits 2.5-fold greater vasoconstrictor activity than phenylephrine, indicating superior efficacy in specific vascular beds [1].

Cardiovascular Pharmacology Renal Hemodynamics Vasoconstriction

Potent Suppression of Food and Water Intake Compared to SK&F-89748

Amidephrine is significantly more potent than the α1-agonist SK&F-89748 in suppressing water intake in rats, as indicated by its lower ED50 value [1].

Appetite Regulation Ingestive Behavior Hypothalamic Function

High Affinity for α1A-Adrenoceptor Subtype in Rat Submaxillary Gland

Amidephrine displays high affinity for α1A-adrenoceptors in the rat submaxillary gland, suggesting it can be used to probe this specific receptor subtype in native tissues [1].

Receptor Subtype Selectivity Binding Affinity Tissue Distribution

Lower Maximum Inotropic Efficacy Compared to Methoxamine in Rat Atria

Amidephrine exhibits lower maximum inotropic efficacy than methoxamine in isolated rat left atria, a key differentiation point for researchers seeking to avoid maximal cardiac stimulation [1].

Cardiac Contractility Inotropic Activity Receptor Pharmacology

Optimal Research Applications for Amidephrine Hydrochloride Based on Quantitative Evidence


Preclinical In Vivo Studies Requiring a Wide Safety Margin

Amidephrine hydrochloride is the preferred α1-agonist for systemic in vivo studies where minimizing acute toxicity is critical, such as in chronic dosing models or in sensitive species. Its lower toxicity compared to phenylephrine [1] allows for more robust dosing regimens without confounding effects of compound intolerance.

Isolated Tissue Studies Requiring Controlled Cardiac Inotropy

For experiments in isolated cardiac tissue, such as rat left atria, amidephrine provides a useful tool when a less-than-maximal positive inotropic response is desired. Its lower maximal efficacy relative to methoxamine [2] enables researchers to study graded α1-adrenoceptor signaling without triggering maximal contractile responses.

Investigations of Renal Hemodynamics and Vascular Bed-Specific Responses

Amidephrine's superior vasoconstrictor activity in the renal arterial bed, being 2.5-fold more potent than phenylephrine in this specific vascular territory [3], makes it an ideal agent for studies focused on renal blood flow regulation or for exploring organ-specific α1-adrenoceptor pharmacology.

Studies of Hypothalamic α1-Adrenoceptor Function in Appetite Regulation

Given its potent suppression of food and water intake (ED50 = 0.49 and 0.50 mg/kg, respectively) and its favorable potency compared to SK&F-89748 [4], amidephrine is a valuable tool for preclinical investigations into the central control of ingestive behavior and the role of hypothalamic α1-adrenoceptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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